

# 1,1-Diphenylhydrazine CAS number and molecular weight

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## Compound of Interest

Compound Name: 1,1-Diphenylhydrazine

Cat. No.: B1198277

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## In-Depth Technical Guide to 1,1-Diphenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,1-diphenylhydrazine**, a significant chemical intermediate in the pharmaceutical and fine chemical industries. This document outlines its core physicochemical properties, detailed synthesis and analytical methodologies, and key applications.

### Core Properties of 1,1-Diphenylhydrazine

**1,1-Diphenylhydrazine** is a synthetic compound that serves as a crucial building block in various chemical transformations. Its hydrochloride salt is frequently utilized due to its enhanced stability and solubility in aqueous solutions.

Property	Value	Reference
CAS Number	530-50-7	[cite]
Molecular Weight	184.24 g/mol	[cite]
Molecular Formula	C <sub>12</sub> H <sub>12</sub> N <sub>2</sub>	[cite]
Appearance	Blue-gray solid (hydrochloride salt)	[1]
Melting Point	162-166°C (decomposes, hydrochloride salt)	[1]
Boiling Point	330°C at 760 mmHg (hydrochloride salt)	[1]
Density	1.143 g/cm <sup>3</sup> (hydrochloride salt)	[1]
Solubility	Good solubility in water (hydrochloride salt)	[1]

## Synthesis of 1,1-Diphenylhydrazine

The synthesis of **1,1-diphenylhydrazine** is typically achieved through a two-step process starting from diphenylamine: N-nitrosation followed by reduction of the resulting N-nitrosodiphenylamine.

### Experimental Protocol:

#### Step 1: Synthesis of N-Nitrosodiphenylamine

This procedure is adapted from a published method for the N-nitrosation of diphenylamine.[2]  
[3]

- Materials:
  - Diphenylamine
  - 1,2-Dichloroethane (DCE)

- 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (NO-1)
- Silica gel
- Dichloromethane
- Hexane
- Procedure:
  - In a two-necked round-bottom flask equipped with a thermometer and a condenser, dissolve diphenylamine (1.0 equivalent) in 1,2-dichloroethane.
  - Add 3,3-dimethyl-2-nitroso-2,3-dihydrobenzo[d]isothiazole 1,1-dioxide (1.3 equivalents) to the solution. The solution will turn green.[\[2\]](#)
  - Heat the reaction mixture in a pre-heated oil bath at 90°C. The internal temperature should reach approximately 85°C.
  - Continue heating for 20 hours. The color of the reaction mixture will change from green to dark orangish-brown.[\[2\]](#)
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
  - Purify the crude product by column chromatography on silica gel, eluting with a 1:2 mixture of dichloromethane/hexane to yield N-nitrosodiphenylamine as a yellow solid.[\[2\]](#)

## Step 2: Reduction of N-Nitrosodiphenylamine to **1,1-Diphenylhydrazine**

- Materials:
  - N-Nitrosodiphenylamine
  - An appropriate reducing agent (e.g., zinc dust in acetic acid, or catalytic hydrogenation).
  - Suitable solvent (e.g., ethanol, acetic acid).

- Procedure (General):
  - Dissolve N-nitrosodiphenylamine in a suitable solvent in a reaction vessel.
  - Add the reducing agent portion-wise or set up for catalytic hydrogenation.
  - Stir the reaction mixture at a controlled temperature until the reaction is complete (monitored by TLC).
  - Upon completion, filter off any solid residues.
  - Remove the solvent under reduced pressure.
  - The crude **1,1-diphenylhydrazine** can be further purified by recrystallization or distillation.
- Note: The specific conditions for the reduction step (choice of reducing agent, solvent, temperature, and reaction time) may need to be optimized for best results.

## Analytical Methodologies

The purity and concentration of **1,1-diphenylhydrazine** can be determined using various chromatographic techniques. Due to the reactive nature of hydrazines, derivatization is often employed to enhance detection and separation.

## High-Performance Liquid Chromatography (HPLC)

A general approach for the analysis of phenylhydrazines in drug substances involves pre-column derivatization.[4]

- Derivatization Reagent: 4-Nitrobenzaldehyde is a suitable choice as it shifts the maximum absorption wavelength of the derivative into the visible region, reducing matrix interference. [4]
- Stationary Phase: A phenyl-bonded silica gel column can be used.[5]
- Mobile Phase: A gradient elution with a mixed solvent of an organic phase (e.g., acetonitrile or methanol) and a buffer solution is typically employed.[5]

- Detection: UV detection at a wavelength where the derivatized product has strong absorbance (e.g., 416 nm for the 4-nitrobenzaldehyde derivative).[4]
- General Procedure:
  - Prepare a standard solution of **1,1-diphenylhydrazine** and the sample solution in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water).[5]
  - Add the derivatizing agent solution to both the standard and sample solutions and allow the reaction to proceed under optimized conditions (temperature and time).
  - Inject the derivatized solutions into the HPLC system.
  - Quantify the amount of **1,1-diphenylhydrazine** in the sample by comparing the peak area with that of the standard.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the trace analysis of hydrazines, often involving derivatization to improve volatility and chromatographic performance.

- Derivatization: Derivatization with reagents like acetone can be performed in situ.
- General Procedure:
  - Dissolve the sample containing **1,1-diphenylhydrazine** in a solvent that also acts as the derivatizing agent (e.g., acetone).
  - The resulting hydrazone can be analyzed directly by GC-MS.
  - A typical GC program would involve a temperature ramp from a low initial temperature (e.g., 40°C) to a higher final temperature (e.g., 240°C).[6]
  - Mass spectrometric detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[6]

## Applications and Reactivity

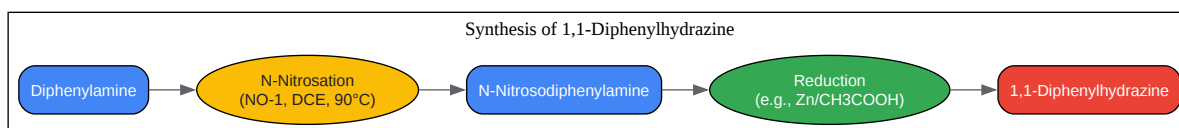
**1,1-Diphenylhydrazine** is a versatile intermediate in organic synthesis, primarily used in the production of pharmaceuticals and fine chemicals such as dyes and agrochemicals.[1][7]

## Synthesis of Persistent Free Radicals

**1,1-Diphenylhydrazine** can be used to synthesize stable free radicals, which are of interest in materials science and as probes in biological systems. An example is the reaction with 4-chloro-7-nitrobenzofurazan.

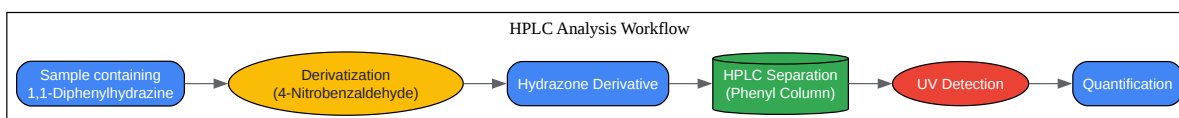
- Reaction: **1,1-Diphenylhydrazine** undergoes a nucleophilic aromatic substitution (S<sub>N</sub>Ar) reaction with 4-chloro-7-nitrobenzofurazan to form 1-(4-nitrobenzofurazan-7-yl)-2,2-diphenylhydrazine.[8]
- Oxidation: Subsequent oxidation of this product can generate a persistent hydrazyl free radical.[8]

## Visualizations



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Caption: Synthetic pathway for **1,1-Diphenylhydrazine**.



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Caption: Workflow for HPLC analysis of **1,1-Diphenylhydrazine**.

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